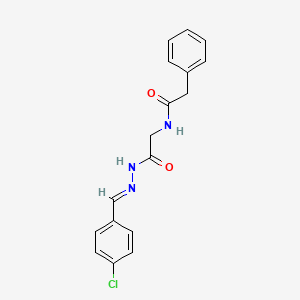
2-(2-chloro-6-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19ClFNOS and its molecular weight is 351.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on similar structures, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has focused on improving metabolic stability for therapeutic applications. These studies aim to enhance the efficacy and reduce the metabolic degradation of compounds with potential medicinal benefits, specifically targeting PI3Kα and mTOR inhibitors for cancer treatment and other diseases (Stec et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into benzothiazolinone acetamide analogs, including the spectroscopic and quantum mechanical studies, have revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show significant light harvesting efficiency (LHE) and good free energy of electron injection, indicating their utility in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been explored for various technological applications, and molecular docking studies suggest potential for ligand-protein interactions, hinting at biomedical applications (Mary et al., 2020).
Herbicide Metabolism and Environmental Impact
The comparative metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been thoroughly studied. These investigations provide insights into the environmental and health impacts of widespread herbicide use, contributing to safer agricultural practices and minimizing adverse effects on human health (Coleman et al., 2000).
Anti-inflammatory and Thrombin Inhibition Applications
Compounds structurally related to the specified acetamide have been synthesized and evaluated for their anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation-related disorders. Additionally, studies on 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors highlight their significance in developing anticoagulant therapies, crucial for managing cardiovascular diseases (Sunder & Maleraju, 2013); (Lee et al., 2007).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNOS/c19-15-4-3-5-16(20)14(15)10-17(22)21-12-18(7-1-2-8-18)13-6-9-23-11-13/h3-6,9,11H,1-2,7-8,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVYJHILHYKCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)


![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)
![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)



